Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: is a chemical compound belonging to the thiadiazole derivatives family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its molecular formula C_6H_11N_3S and a molecular weight of 157.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1,3,4-thiadiazole with tert-butyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H_2O_2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is used as a building block in organic synthesis, particularly in the preparation of more complex thiadiazole derivatives.
Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and antifungal activities.
Medicine: Research has indicated its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A closely related compound with similar biological activities.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.
2-Amino-5-phenyl-1,3,4-thiadiazole: A phenyl-substituted thiadiazole with distinct properties.
Uniqueness: Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-8(2,3)13-5(12)4-14-7-11-10-6(9)15-7/h4H2,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASMQRQFUURBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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